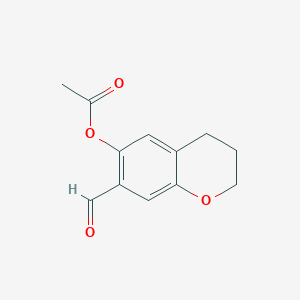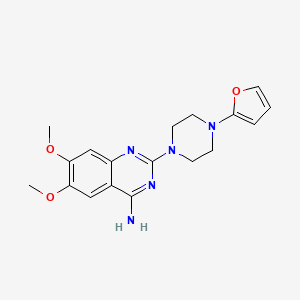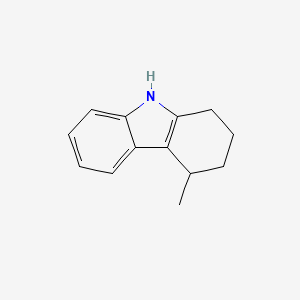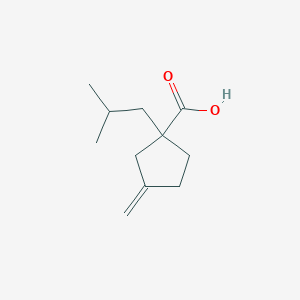
5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the 3,4-dihydroxyphenyl group in this compound adds to its potential biological activity and therapeutic applications.
Méthodes De Préparation
The synthesis of thiophene derivatives, including 5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide, can be achieved through various synthetic routes. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific reaction conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfonic acids, while reduction can yield thiol derivatives .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, the compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research .
Mécanisme D'action
The mechanism of action of 5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, thiophene-based sulfonamides are known to inhibit carbonic anhydrase isoenzymes by binding to the active site of the enzyme . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. The sulfonamide and thiophene moieties play a crucial role in the compound’s inhibitory properties .
Comparaison Avec Des Composés Similaires
5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as 4,5-dichlorothiophene-2-sulfonamide and 5-(aminomethyl)thiophene-2-sulfonamide . These compounds share similar structural features but differ in their specific substituents, which can influence their biological activity and therapeutic potential. The presence of the 3,4-dihydroxyphenyl group in this compound makes it unique and potentially more effective in certain applications .
Propriétés
Formule moléculaire |
C10H9NO4S2 |
|---|---|
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
5-(3,4-dihydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO4S2/c11-17(14,15)10-4-3-9(16-10)6-1-2-7(12)8(13)5-6/h1-5,12-13H,(H2,11,14,15) |
Clé InChI |
PAVSLQRCQNIELZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(S2)S(=O)(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)
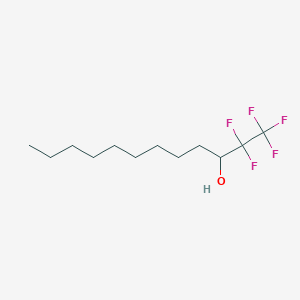
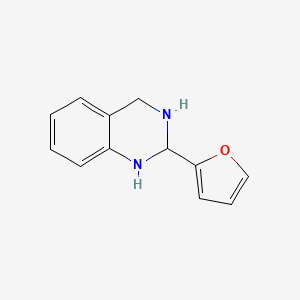
![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)
![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)

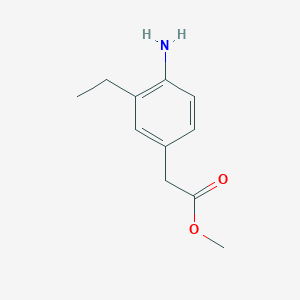
![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)
